AKOS BBS-00004850
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Overview
Description
This compound is known for its unique structure, which includes a dioxothiolan ring and a carbonochloridate group, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKOS BBS-00004850 typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The reaction mechanism involves the formation of an intermediate dithiocarbamate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity is preferred to enhance the reaction rate and product stability .
Chemical Reactions Analysis
Types of Reactions
AKOS BBS-00004850 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
AKOS BBS-00004850 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of AKOS BBS-00004850 involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt metabolic pathways and cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AKOS BBS-00004850 include:
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
(1,1-Dioxothiolan-3-yl) dithiocarbamate: Used in similar applications as a pesticide and antioxidant.
Uniqueness
What sets this compound apart from its similar compounds is its unique carbonochloridate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl) carbonochloridate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4S/c6-5(7)10-4-1-2-11(8,9)3-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTYQJIDLYKIAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395449 |
Source
|
Record name | (1,1-dioxothiolan-3-yl) carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77691-76-0 |
Source
|
Record name | (1,1-dioxothiolan-3-yl) carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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